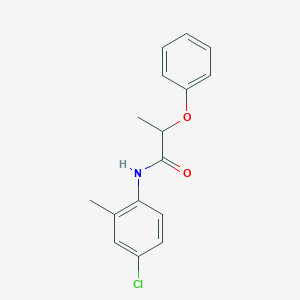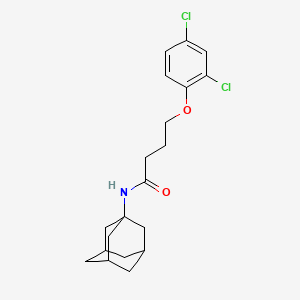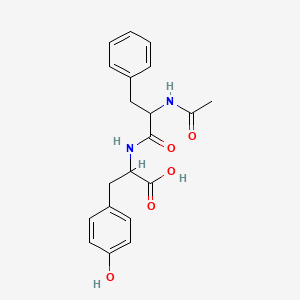
N-(4-chloro-2-methylphenyl)-2-phenoxypropanamide
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-phenoxypropanamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. It was first introduced by American Cyanamid in 1977 and is now sold under various trade names. Clomazone is a selective herbicide that targets broadleaf and grassy weeds in crops such as soybeans, cotton, peanuts, and rice.
Mecanismo De Acción
N-(4-chloro-2-methylphenyl)-2-phenoxypropanamide inhibits the biosynthesis of carotenoids by blocking the enzyme phytoene desaturase, which is involved in the conversion of phytoene to lycopene. Carotenoids are essential pigments for photosynthesis in plants, and their inhibition leads to the death of weeds. This compound is a selective herbicide that targets only plants that are sensitive to its mode of action.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to mammals and birds. It is rapidly metabolized in the liver and excreted in the urine. This compound has been shown to have anti-inflammatory properties and is being studied for its potential use as a pharmaceutical agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methylphenyl)-2-phenoxypropanamide is a useful tool for studying the biosynthesis of carotenoids in plants. It is a selective herbicide that can be used to target specific weeds in crops without harming the crop itself. However, this compound can be expensive and difficult to synthesize, limiting its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-2-phenoxypropanamide. One area of interest is the development of new herbicides that target different enzymes in the carotenoid biosynthesis pathway. Another area of interest is the use of this compound as a pharmaceutical agent for its anti-inflammatory properties. Additionally, there is a need for further research on the environmental impact of this compound and its potential for bioaccumulation.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-2-phenoxypropanamide has been extensively studied for its herbicidal properties. It is used to control weeds in a variety of crops, including soybeans, cotton, peanuts, and rice. This compound is effective against both broadleaf and grassy weeds, making it a versatile herbicide. Its mode of action involves inhibiting the biosynthesis of carotenoids, which are essential for photosynthesis in plants. This compound is also being studied for its potential use as a pharmaceutical agent due to its anti-inflammatory properties.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-10-13(17)8-9-15(11)18-16(19)12(2)20-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGXBVLRXBIMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B3931083.png)
![3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3931087.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B3931090.png)

![N-[4-(dimethylamino)-1-naphthyl]-2-phenoxypropanamide](/img/structure/B3931099.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B3931118.png)




